Brexpiprazole - 913611-97-9

Brexpiprazole

Catalog Number: EVT-261480
CAS Number: 913611-97-9
Molecular Formula: C25H27N3O2S
Molecular Weight: 433.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brexpiprazole is a chemical compound that has garnered significant attention in scientific research for its unique properties and potential applications. [] Classified as a serotonin-dopamine activity modulator (SDAM), it plays a crucial role in modulating the intricate balance of serotonin and dopamine signaling in the brain. [] This modulation makes it a subject of interest in various research areas, particularly those related to neurotransmission and its associated physiological effects. []

Aripiprazole

Compound Description: Aripiprazole is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors [].

DM-3411

Relevance: DM-3411 exhibits a similar pharmacological profile to brexpiprazole, although it shows weaker inhibitory potential on most cytochrome P450 enzymes []. Studies investigating the pharmacokinetics of brexpiprazole often measure DM-3411 levels as well to understand its contribution to the overall therapeutic effect [].

Buspirone

Relevance: Buspirone was used in a study investigating the mechanism of action of brexpiprazole in reversing phencyclidine-induced cognitive impairment []. The study found that buspirone partially reversed the cognitive impairment, suggesting that the 5-HT1A agonist activity of brexpiprazole might contribute to its procognitive effects.

M100907

Relevance: M100907 was used in a study investigating the mechanism of action of brexpiprazole in reversing phencyclidine-induced cognitive impairment []. Similar to buspirone, M100907 partially reversed the cognitive impairment, suggesting that the 5-HT2A antagonist activity of brexpiprazole might also contribute to its procognitive effects.

WAY100635

Relevance: WAY100635 was used in a study to investigate the role of 5-HT1A receptors in the procognitive effects of brexpiprazole []. The study found that co-treatment with WAY100635 blocked the ability of brexpiprazole to reverse phencyclidine-induced cognitive impairment, suggesting that 5-HT1A receptor agonism is crucial for the procognitive effects of brexpiprazole.

Bifeprunox

Compound Description: Bifeprunox is a dopamine partial agonist that was investigated as a potential antipsychotic medication but was not approved due to limited efficacy and side effects [].

Cariprazine

Relevance: Cariprazine, like brexpiprazole, is a relatively new antipsychotic with a similar indication for schizophrenia []. It has a distinct pharmacological profile but belongs to the same therapeutic class, making it a relevant comparator when assessing the cost-effectiveness and treatment landscape of brexpiprazole [].

Lurasidone

Relevance: Similar to cariprazine, lurasidone is a relevant comparator for brexpiprazole in the treatment of schizophrenia, particularly in cost-effectiveness analyses []. While both drugs target similar symptoms, their pharmacological profiles and cost differ, making direct comparisons valuable for clinicians and payers.

Chlorpromazine

Relevance: Chlorpromazine, as a first-generation antipsychotic, serves as a reference point when discussing antipsychotic dosing. In a study investigating factors associated with brexpiprazole discontinuation, researchers used chlorpromazine-equivalent doses to compare the dosing history of patients []. This comparison helps contextualize the dosing regimens of different antipsychotics and their potential implications for treatment outcomes.

Sertraline

Relevance: Sertraline was used as a model drug alongside brexpiprazole in developing analytical methods for simultaneous drug quantification []. While not directly related to the therapeutic effects of brexpiprazole, sertraline's inclusion in analytical method development highlights the importance of accurate drug measurement in biological samples, particularly in clinical settings where co-administration of medications is common.

Source and Classification

Brexpiprazole was developed by Otsuka Pharmaceutical Company and received approval from the U.S. Food and Drug Administration in 2015. It is classified under the category of atypical antipsychotics, which are known for their efficacy in treating psychiatric disorders with a lower incidence of extrapyramidal symptoms compared to first-generation antipsychotics. The molecular formula of brexpiprazole is C25H27N3O2S, with a molecular weight of 433.57 g/mol .

Synthesis Analysis

The synthesis of brexpiprazole involves several steps, beginning with the reaction of 7-(4-chlorobutoxy)quinolin-2(1H)-one with 1-(benzo[b]thiophen-4-yl)piperazine. This process typically employs palladium-catalyzed reactions and various purification techniques to isolate the final product.

One notable method involves a mechanochemical approach, utilizing ball milling to enhance the solubility of brexpiprazole through cocrystallization with coformers like succinic acid and catechol. The optimization of parameters such as milling time, ball size, and rotational speed is crucial for achieving high purity and yield in the cocrystallization process .

Key Parameters in Synthesis

  • Temperature: Controlled at 60-65°C during drying.
  • Yield: Approximately 17.7 g from specific synthesis routes.
  • Purification: Involves washing with ethanol and vacuum drying.
Molecular Structure Analysis

Brexpiprazole features a complex molecular structure that includes a quinolinone core linked to a piperazine moiety. The structural integrity is critical for its pharmacological activity, particularly its interaction with serotonin and dopamine receptors.

Structural Characteristics

  • Core Structure: Quinolinone derivative.
  • Functional Groups: Contains ether (–O–), amine (–NH), and sulfur (–S) groups.
  • 3D Configuration: The spatial arrangement allows for optimal receptor binding.
Chemical Reactions Analysis

Brexpiprazole undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Palladium-Catalyzed Coupling: Essential for forming the piperazine linkage.
  • Hydrolysis: May occur in vivo, affecting bioavailability.
  • Oxidative Metabolism: Primarily through cytochrome P450 enzymes, leading to various metabolites that can influence efficacy and safety profiles.

Reaction Conditions

  • Catalysts: Palladium-based catalysts are frequently employed.
  • Solvents: Aqueous solutions are often used for purification steps.
Mechanism of Action

Brexpiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while antagonizing 5-HT2A receptors. This unique mechanism contributes to its therapeutic effects in treating schizophrenia and depression.

Pharmacodynamics

  • Dopamine Modulation: Balances dopamine levels, reducing psychotic symptoms without significant extrapyramidal side effects.
  • Serotonin Interaction: Enhances mood stabilization through serotonin receptor modulation.
Physical and Chemical Properties Analysis

Brexpiprazole exhibits several notable physical and chemical properties:

  • Solubility: Poor solubility in water; enhanced through cocrystallization techniques.
  • Stability: Stable under recommended storage conditions (<30°C) with a re-test period established for quality assurance .
  • Formulation: Available in immediate-release tablet formulations ranging from 0.25 mg to 4 mg.

Key Properties

PropertyValue
Molecular Weight433.57 g/mol
Melting PointNot specified
SolubilityLow in water
Applications

Brexpiprazole is primarily utilized in clinical settings for:

  • Schizophrenia Treatment: Effective in managing acute episodes with a recommended dosage of 2 to 4 mg per day.
  • Adjunctive Therapy for Major Depressive Disorder: Used alongside traditional antidepressants at a dose of 2 mg per day.

Clinical Efficacy

Clinical trials have demonstrated brexpiprazole's effectiveness, with response rates significantly higher than placebo groups. Its tolerability profile is favorable, showing lower discontinuation rates due to adverse events compared to other antipsychotics .

Pharmacological Mechanisms of Brexpiprazole

Serotonin-Dopamine Activity Modulation: Partial Agonism at 5-HT1A and D2 Receptors

Brexpiprazole functions as a serotonin-dopamine activity modulator (SDAM), characterized by its dual partial agonist activity at key central nervous system receptors. It exhibits high-affinity binding to serotonin 5-HT₁A receptors (Ki = 0.12 nM) and dopamine D₂ receptors (Ki = 0.30 nM), with intrinsic activities of ~60% and ~45%, respectively [1] [6] [9]. This pharmacodynamic profile enables brexpiprazole to stabilize neurotransmission in a context-dependent manner:

  • Functional antagonism in hyperdopaminergic states (e.g., mesolimbic pathway), attenuating excessive dopamine signaling implicated in positive psychotic symptoms [9].
  • Functional agonism in hypodopaminergic states (e.g., mesocortical pathway), augmenting dopamine activity to ameliorate negative symptoms and cognitive deficits [3] [9].

Compared to aripiprazole, brexpiprazole demonstrates 10-fold stronger 5-HT₁A partial agonism and lower intrinsic activity at D₂ receptors (45% vs. 60+% for aripiprazole) [3] [9]. This translates to reduced risk of activation-related adverse effects (e.g., akathisia) while potentially enhancing anxiolytic and antidepressant efficacy via prefrontal dopamine and glutamate release [7] [9]. Synergistic 5-HT₁A agonism and 5-HT₂A antagonism also promote neurite outgrowth in PC12 cells, a mechanism linked to synaptic plasticity that is blocked by 5-HT₁A antagonists and IP₃ receptor inhibitors [7].

Table 1: Receptor Binding and Functional Profile of Brexpiprazole

ReceptorBinding Affinity (Ki, nM)Intrinsic Activity (%)Primary Action
5-HT₁A0.12~60%Partial agonist
D₂0.30~45%Partial agonist
5-HT₂A0.47-Antagonist
5-HT₂B1.9-Antagonist
5-HT₇3.7-Antagonist

Receptor Affinity Profiling: Comparative Analysis of α-Adrenergic, Histaminergic, and Muscarinic Binding

Beyond monoaminergic targets, brexpiprazole interacts with adrenergic, histaminergic, and muscarinic receptors, influencing its clinical effects:

  • α-Adrenergic receptors: Exhibits potent antagonism at α₁B (Ki = 0.17 nM), α₁D (Ki = 2.6 nM), and α₂C (Ki = 0.59 nM) subtypes [1] [6]. α₁B antagonism may contribute to anti-agitation effects in Alzheimer's dementia, akin to prazosin's utility in PTSD [9]. Antagonism at α₂C receptors may further modulate prefrontal dopamine release, augmenting antidepressant effects [3].
  • Histaminergic H₁ receptors: Moderate antagonism (Ki = 19 nM), significantly weaker than sedating antipsychotics like quetiapine (Ki = 1–10 nM). This explains its lower sedation propensity but retained risk of weight gain [3] [6].
  • Muscarinic receptors: Negligible affinity (M₁ Ki >1,000 nM; 67% inhibition at 10 µM), minimizing anticholinergic effects like cognitive blunting or dry mouth [1] [8].

Table 2: Select Receptor Affinities of Brexpiprazole vs. Comparators

ReceptorBrexpiprazole (Ki, nM)Aripiprazole (Ki, nM)Cariprazine (Ki, nM)
α₁A3.8576.88
α₂C0.5937.9?
H₁196123.2
M₁>1,000>1,000>1,000

Data synthesized from [3] [6].

Functional Selectivity in Dopaminergic Signaling: Differential Intrinsic Activity at D2 vs D3 Receptors

Brexpiprazole displays distinct signaling properties across dopamine receptor subtypes:

  • D₂ vs. D₃ partial agonism: While binding affinity for D₃ (Ki = 1.1 nM) is 3.7-fold lower than for D₂, its intrinsic activity at D₃ (~15%) is substantially reduced compared to D₂ (~45%) [1] [6] [8]. This preferential D₂ activity may explain its lower akathisia risk relative to cariprazine (D₃-preferring agonist with 70% intrinsic activity) [3].
  • Region-specific effects: In vivo studies show brexpiprazole occupies 59–75% of striatal D₂ receptors at therapeutic doses, comparable to first-generation antipsychotics, but with minimal catalepsy due to functional selectivity [3] [9].
  • Dopamine stabilization: The "dimmer switch" effect allows dynamic modulation of dopaminergic tone—reducing hyperactivity in mesolimbic pathways while enhancing hypoactivity in mesocortical pathways [9]. This contrasts with D₂ antagonists that induce uniform suppression, increasing risks of extrapyramidal symptoms (EPS) and secondary negative symptoms.

Allosteric Modulation Potential at Glutamatergic NMDA Receptors

Direct evidence for NMDA receptor modulation by brexpiprazole is limited, but mechanistic studies suggest indirect glutamatergic influence:

  • 5-HT₁A-mediated glutamate release: Prefrontal 5-HT₁A agonism enhances glutamatergic transmission via D₁ receptor-dependent mechanisms, potentially improving cognitive function [8] [9].
  • NMDA-adjuvant effects: In rodent models, brexpiprazole reverses phencyclidine (PCP)-induced cognitive deficits, implying normalization of NMDA hypofunction [4]. This effect requires synergistic 5-HT₁A agonism and 5-HT₂A/7 antagonism, rather than direct NMDA binding.
  • Muscarinic interactions: While brexpiprazole lacks affinity for M₁ receptors, reduced M₁-positive allosteric modulation has been observed in a schizophrenia subgroup ("muscarinic receptor deficit schizophrenia," MRDS), suggesting comorbid NMDA dysfunction may influence treatment response [5].

Table 3: Neurotransmitter Systems Modulated by Brexpiprazole

SystemPrimary ReceptorsFunctional Outcome
Serotonin5-HT₁A (partial agonist)Anxiolytic, procognitive, antidepressant
5-HT₂A/2B/7 (antagonist)Antipsychotic, anti-akathisia
DopamineD₂/D₃ (partial agonist)Antipsychotic, stabilizes mood
GlutamateIndirect via 5-HT/D₁Enhanced plasticity, cognition

Properties

CAS Number

913611-97-9

Product Name

Brexpiprazole

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)

InChI Key

ZKIAIYBUSXZPLP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

7-(4-(4-(1-benzothiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one
brexpiprazole
Rexulti

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.